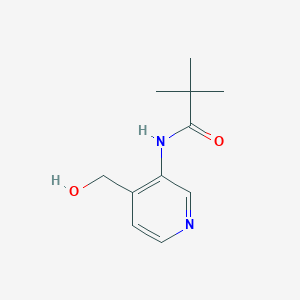

N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of this compound reveals fundamental insights into its three-dimensional molecular architecture and solid-state properties. The compound crystallizes in a solid form at room temperature, exhibiting a melting point range of 113-113.5°C, which indicates a well-defined crystalline structure with strong intermolecular interactions. The molecular geometry is characterized by a pyridine ring system that serves as the central aromatic framework, with specific substitution patterns that influence the overall molecular conformation.

The structural representation can be described through its Simplified Molecular Input Line Entry System notation as CC(C)(C)C(=O)Nc1cnccc1CO, which delineates the connectivity between the dimethylpropanamide moiety and the hydroxymethyl-substituted pyridine ring. The International Chemical Identifier string 1S/C11H16N2O2/c1-11(2,3)10(15)13-9-6-12-5-4-8(9)7-14/h4-6,14H,7H2,1-3H3,(H,13,15) provides additional structural detail regarding the atomic connectivity and stereochemical information. The compound exhibits a predicted density of 1.162±0.06 grams per cubic centimeter, suggesting a relatively compact molecular packing arrangement in the solid state.

The molecular geometry features a tertiary butyl group (dimethylpropyl) attached to an amide carbonyl, which forms an amide linkage with the 3-position of a 4-hydroxymethylpyridine ring. This structural arrangement creates specific steric and electronic effects that influence the compound's overall chemical behavior. The hydroxymethyl substituent at the 4-position of the pyridine ring introduces additional hydrogen bonding capabilities, which may contribute to the observed melting point and crystalline stability. The International Chemical Identifier Key AQXVQTJWSOVCFB-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about its molecular structure and electronic properties. Nuclear Magnetic Resonance spectroscopy represents a fundamental tool for structural elucidation, although specific experimental Nuclear Magnetic Resonance data for this compound is limited in the current literature. However, the molecular structure suggests characteristic resonance patterns that would be expected for the various functional groups present.

The compound's aromatic pyridine ring system would typically exhibit resonances in the downfield region of the proton Nuclear Magnetic Resonance spectrum, with the pyridine protons appearing between 7-9 parts per million. The hydroxymethyl group attached to the pyridine ring would generate a characteristic methylene signal, typically appearing as a singlet around 4-5 parts per million due to the electron-withdrawing effect of the aromatic system. The tertiary butyl group of the dimethylpropanamide moiety would produce a distinctive singlet around 1.2 parts per million, corresponding to the nine equivalent methyl protons.

Infrared spectroscopic analysis would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The amide carbonyl group would exhibit a strong absorption band around 1650-1680 wavenumbers, while the hydroxyl group of the hydroxymethyl substituent would show a broad absorption around 3200-3600 wavenumbers. The aromatic carbon-nitrogen stretching vibrations of the pyridine ring would appear in the 1400-1600 wavenumber region, providing additional structural confirmation.

Ultraviolet-Visible spectroscopic analysis would focus on the electronic transitions associated with the pyridine aromatic system. The compound would likely exhibit absorption maxima in the ultraviolet region, typically around 250-280 nanometers, corresponding to π→π* transitions within the pyridine ring system. The presence of the electron-donating hydroxymethyl group and the electron-withdrawing amide functionality would influence the exact position and intensity of these absorption bands. Mass spectrometric analysis indicates predicted collision cross sections for various ionization adducts, with the protonated molecular ion [M+H]⁺ showing a predicted collision cross section of 148.0 Ų at mass-to-charge ratio 209.12847.

Computational Chemistry Studies (Density Functional Theory, Molecular Dynamics)

Computational chemistry studies provide valuable theoretical insights into the electronic structure, thermodynamic properties, and conformational behavior of this compound. Density Functional Theory calculations have been employed to predict various molecular properties, including the compound's predicted boiling point of 420.1±35.0°C, which indicates significant intermolecular interactions and thermal stability. These computational predictions are essential for understanding the compound's behavior under different conditions and for guiding experimental investigations.

The predicted acid dissociation constant value of 13.07±0.10 suggests that the compound exhibits weak acidic character, likely associated with the hydroxyl group of the hydroxymethyl substituent. This computational prediction provides important information about the compound's ionization behavior in aqueous solution and its potential interactions with other chemical species. The relatively high predicted acid dissociation constant indicates that the compound would remain predominantly in its neutral form under physiological conditions.

Molecular dynamics simulations and conformational analysis studies would provide insights into the compound's preferred three-dimensional conformations and flexibility. The amide bond between the dimethylpropanamide group and the pyridine ring would be expected to exhibit restricted rotation due to partial double-bond character, influencing the overall molecular shape. The hydroxymethyl group would likely adopt conformations that minimize steric interactions while maximizing potential hydrogen bonding opportunities.

Properties

IUPAC Name |

N-[4-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)10(15)13-9-6-12-5-4-8(9)7-14/h4-6,14H,7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXVQTJWSOVCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592076 | |

| Record name | N-[4-(Hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653584-64-6 | |

| Record name | N-[4-(Hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2,2-Dimethyl-N-pyridin-4-yl-propionamide (Amide Formation)

- Reagents & Conditions : Pivaloyl chloride (1.1 equivalents) is added dropwise to a cooled (0 °C) solution of 4-aminopyridine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

- Procedure : The reaction mixture is stirred at room temperature for 6 hours, then quenched with water and extracted with DCM. The organic layer is washed with saturated sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated.

- Purification : The crude product is recrystallized from ethyl acetate/petroleum ether to yield white crystals.

- Yield : Approximately 40% isolated yield.

- Analytical Data : LCMS (ESI) m/z: 179.1 [M+H]+ confirms product formation.

| Parameter | Details |

|---|---|

| Starting materials | 4-aminopyridine, pivaloyl chloride |

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine |

| Temperature | 0 °C to 20 °C |

| Reaction time | 6 hours |

| Yield | 40% |

Directed Lithiation and Formylation at Pyridine 3-Position

- Reagents & Conditions : The amide intermediate is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere and cooled to -78 °C. A 1.6 M solution of n-butyllithium in hexane (2.5 equivalents) is added dropwise.

- Procedure : After stirring at 0 °C for 3 hours, anhydrous dimethylformamide (3 equivalents) is added to the reaction mixture. The mixture is warmed to room temperature and stirred for 45 minutes.

- Quenching & Workup : The reaction is poured into ice and 6 N HCl, stirred, neutralized with potassium carbonate, and extracted with diethyl ether. The organic layer is dried and concentrated.

- Purification : Column chromatography yields N-(3-formylpyridin-4-yl)pivalamide.

- Yield : 59% isolated yield.

| Parameter | Details |

|---|---|

| Starting material | 2,2-Dimethyl-N-pyridin-4-yl-propionamide |

| Lithiation agent | n-Butyllithium (2.5 eq) |

| Electrophile | Dimethylformamide (3 eq) |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to 0 °C |

| Reaction time | 3 h + 45 min |

| Yield | 59% |

Hydroxymethylation via Boron-Mediated Oxidation

- Reagents & Conditions : The amide intermediate is dissolved in anhydrous THF under nitrogen and cooled to -78 °C. n-Butyllithium (2.5 M solution) is added dropwise and stirred until yellow crystals form.

- Boron Addition : Trimethylboron is added dropwise, and the temperature is gradually raised to 0 °C.

- Oxidation : Acetic acid and 30% aqueous hydrogen peroxide are added at 0 °C, followed by stirring at room temperature for 18 hours.

- Workup : The mixture is extracted with water and isopropanol/chloroform, treated with activated carbon, washed with saturated saline, dried, and concentrated.

- Purification : Column chromatography using dichloromethane:methanol (20:1) affords the target N-(4-hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide.

- Yield : 67% isolated yield.

| Parameter | Details |

|---|---|

| Starting material | 2,2-Dimethyl-N-pyridin-4-yl-propionamide |

| Lithiation agent | n-Butyllithium (2.5 eq) |

| Boron reagent | Trimethylboron |

| Oxidizing agents | Acetic acid, 30% H2O2 |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to 0 °C, then RT |

| Reaction time | 18 hours |

| Yield | 67% |

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Amide formation | Pivaloyl chloride, 4-aminopyridine, triethylamine, DCM, 0–20 °C, 6 h | 40 | Recrystallization purification |

| 2 | Directed lithiation + formylation | n-Butyllithium, DMF, THF, -78 °C to RT, 3 h + 45 min | 59 | Column chromatography purification |

| 3 | Hydroxymethylation via boron oxidation | n-Butyllithium, trimethylboron, acetic acid, H2O2, THF, -78 °C to RT, 18 h | 67 | Column chromatography purification |

Research Findings and Analysis

- The multi-step synthetic route allows precise functionalization of the pyridine ring, essential for introducing the hydroxymethyl group at the 4-position.

- Use of strong bases such as n-butyllithium enables regioselective lithiation on the pyridine ring, facilitating subsequent electrophilic substitution.

- Boron-mediated oxidation provides a mild, efficient method to convert the formyl intermediate into the hydroxymethyl derivative with good yield and purity.

- Purification by recrystallization and silica gel chromatography ensures high purity of intermediates and final product.

- Reaction conditions such as temperature control (-78 °C to room temperature) and inert atmosphere are critical for reaction selectivity and yield optimization.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Comparative Analysis

Solubility and Polarity

- The hydroxymethyl group (-CH₂OH) in the target compound improves aqueous solubility compared to the hydroxyl (-OH) analog (CAS: 540497-47-0), as the additional methylene spacer allows stronger hydrogen bonding .

- Bulky substituents (e.g., tert-butylsulfanyl in ) reduce water solubility due to increased hydrophobicity .

Positional Isomerism

- N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS: 551950-45-9) demonstrates how substituent position alters electronic effects. A pivalamide group at the 2-position (vs. 3-position) may influence hydrogen-bonding patterns and biological activity .

Pharmaceutical Intermediates

- The target compound and its analogs are frequently employed as intermediates in drug discovery. For example, the piperidine-derived propanamide (CAS: 61086-18-8, ) is used in pharmaceutical synthesis, highlighting the role of pyridine derivatives in medicinal chemistry .

Material Science

- Pivalamide-pyridine hybrids (e.g., ) are explored in ligand design for metal-organic frameworks (MOFs) due to their stable amide bonds and tunable substituents .

Analytical Characterization

- Crystallographic data for these compounds are often refined using SHELX software (), ensuring accurate structural determination for regulatory and research purposes .

Biological Activity

N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS 653584-64-6) has emerged as a compound of interest in various fields, particularly in biological and medicinal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C11H16N2O2

- Molecular Weight : 208.26 g/mol

- Structure : The compound features a pyridine ring with a hydroxymethyl group at the 4-position and a 2,2-dimethyl-propionamide group at the 3-position.

This compound interacts with biological macromolecules through:

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with enzymes or receptors.

- π-π Interactions : The pyridine ring participates in π-π interactions that may influence receptor binding and activity modulation.

These interactions suggest that the compound could act as a biochemical probe or ligand in receptor studies, potentially affecting various signaling pathways.

Pharmacological Potential

Research indicates that this compound may have therapeutic applications in:

- Pain Management : Its interaction with cannabinoid receptors suggests potential use as an analgesic agent. Compounds similar to this have been studied for their efficacy in pain relief comparable to morphine .

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for treating conditions like arthritis .

Cytotoxicity and Safety Profile

Initial evaluations indicate that this compound has relatively low cytotoxicity, which is advantageous for further drug development . Its safety profile is critical for therapeutic applications, especially when targeting chronic conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other pyridine derivatives:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| N-(4-Hydroxymethyl-pyridin-3-yl)-pivalamide | Pivalamide | Potential analgesic | Different acyl group |

| N-(4-Hydroxymethyl-pyridin-3-yl)-isobutyramide | Isobutyramide | Anti-inflammatory | Varying side chain |

This compound stands out due to its specific substitution pattern that influences its reactivity and binding affinities compared to similar compounds.

Case Studies and Research Findings

- Receptor Binding Studies : Investigations into its binding affinity at cannabinoid receptors have shown promising results, indicating potential use in modulating pain pathways .

- In Vivo Models : Animal studies have demonstrated its efficacy in reducing inflammatory responses without significant side effects, highlighting its therapeutic potential in chronic inflammatory diseases .

- Cytotoxicity Assessments : Various assays have confirmed its low cytotoxicity across different cell lines, supporting its development as a safe therapeutic agent .

Q & A

Q. What are the optimized synthetic routes for N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves reacting 4-hydroxymethyl-pyridin-3-amine with 2,2-dimethylpropionyl chloride under anhydrous conditions. Key steps include:

- Reagent Selection: Use triethylamine as a base to neutralize HCl generated during the reaction .

- Solvent and Temperature: Conduct the reaction in dichloromethane or tetrahydrofuran (THF) at 0–25°C to minimize side reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity.

Yield Optimization: Control moisture to prevent hydrolysis of the acyl chloride. Excess acyl chloride (1.2–1.5 eq) and extended reaction times (12–24 hours) enhance conversion .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (LC-MS/HRMS): Confirm molecular weight (208.26 g/mol) and fragmentation patterns .

- X-ray Crystallography: Use SHELX software for structure refinement. Single-crystal diffraction resolves bond lengths/angles and hydrogen-bonding networks critical for understanding intermolecular interactions .

Q. How can initial biological screening evaluate this compound’s potential as an enzyme inhibitor or neuroprotective agent?

Methodological Answer:

- In Vitro Enzyme Assays:

- Kinase/Protease Inhibition: Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases) at varying concentrations (1–100 μM) to determine IC₅₀ values .

- Neuroprotection Models:

- Cell Viability Assays: Treat neuronal cell lines (e.g., SH-SY5Y) with oxidative stress inducers (e.g., H₂O₂) and measure protection via MTT or LDH release assays .

- Control Experiments: Include positive controls (e.g., known inhibitors) and solvent-only controls to validate results.

Advanced Research Questions

Q. What strategies enhance biological efficacy through structure-activity relationship (SAR) studies?

Methodological Answer: Systematic Structural Modifications:

- Substituent Variation: Introduce halogens (e.g., Br, I) at the pyridine’s 5-position to enhance lipophilicity and binding affinity .

- Functional Group Addition: Replace the hydroxymethyl group with methoxy or allyl groups to alter electronic properties and solubility .

Q. SAR Table for Key Derivatives

| Compound Modification | Biological Impact | Key Reference |

|---|---|---|

| 5-Iodo substitution | Increased anticancer activity | |

| Methoxy group at 4-position | Improved solubility and enzyme inhibition | |

| Allyl group substitution | Enhanced neuroprotective effects |

Q. How does X-ray crystallography using SHELX resolve molecular interactions with biological targets?

Methodological Answer:

- Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) datasets.

- Structure Solution: SHELXD (for heavy atom location) and SHELXL (for refinement) model hydrogen bonds (e.g., between hydroxymethyl and active-site residues) and hydrophobic interactions (tert-butyl group with binding pockets) .

- Validation: Check R-factors (<0.05 for Rfree) and electron density maps (e.g., omit maps) to confirm ligand placement .

Q. How can researchers address contradictions in reported biological activities of pyridine derivatives?

Methodological Answer:

- Reproducibility Checks: Standardize assay protocols (e.g., cell lines, incubation times) across labs.

- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., correlation between logP and activity).

- Controlled Experiments: Test derivatives under identical conditions to isolate structural effects. For example, conflicting neuroprotection data may arise from differences in cell permeability; use logD measurements (pH 7.4) to clarify .

Q. What computational methods predict solubility and reactivity for derivatives of this compound?

Methodological Answer:

- Solubility Prediction: Use Abraham solvation parameters or COSMO-RS models to estimate aqueous solubility based on logP and hydrogen-bonding capacity .

- Reactivity Screening:

- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict reaction pathways (e.g., nucleophilic attack at the amide carbonyl) .

- MD Simulations: Simulate binding dynamics with target proteins (e.g., kinases) to identify critical residues for interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.